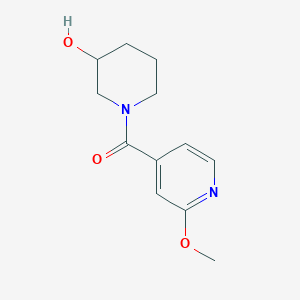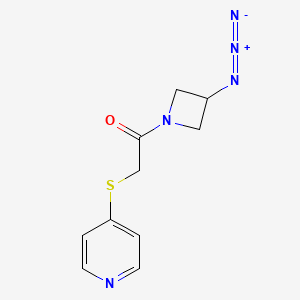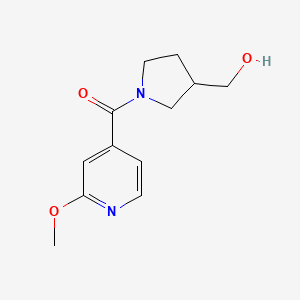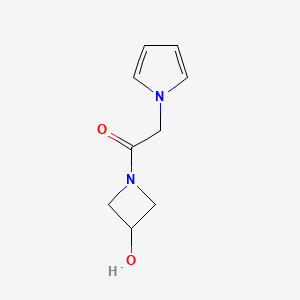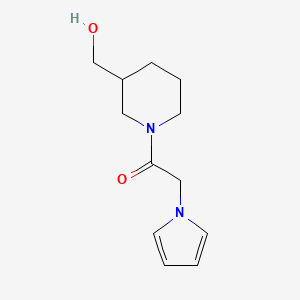![molecular formula C10H18N2O2 B1476244 3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one CAS No. 2097992-45-3](/img/structure/B1476244.png)
3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine compounds, such as 3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one, involves several steps. One common method is the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C. This yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Aplicaciones Científicas De Investigación
Enzymatic Synthesis of β-hydroxy-α-amino Acids
β-Hydroxy-α-amino acids serve as key intermediates in synthesizing developmental drug candidates, including those related to 3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one. Recombinant d-threonine aldolase from E. coli has been utilized for the aldol addition of glycine to pyridine 4-carboxaldehyde, leading to high diastereo- and enantioselectivity. This approach demonstrates an efficient pathway for producing complex amino acid derivatives, highlighting the molecule's significance in drug development processes (Goldberg et al., 2015).
Coordination Chemistry and Supramolecular Reagents
Studies on the coordination chemistry of similar compounds have led to the development of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds have been synthesized through palladium-catalyzed cross-coupling reactions, showcasing the molecule's relevance in forming complex chemical structures with potential applications in material science and nanotechnology (Aakeröy et al., 2007).
Anticancer and Anti-Alzheimer Activities
Research into the chemical modification of pyridine derivatives, including this compound, has identified compounds with potential anticancer and anti-Alzheimer activities. Specifically, the synthesis of N′-4-arylmethylenes and various heterocyclic compounds from related structures has been explored for their bioactivity, demonstrating the therapeutic relevance of such molecules (Attaby et al., 2009).
Synthesis of Polyheterocyclic Ring Systems
The versatility of 3-amino-pyridine derivatives has been further exhibited in the synthesis of new polyheterocyclic ring systems, showcasing a broad range of chemical transformations. These reactions involve the construction of complex molecules that could serve as the foundation for developing new pharmacologically active compounds, underlining the chemical's utility in synthetic organic chemistry (Abdel‐Latif et al., 2019).
Copper(I)-Catalyzed Synthesis of Pyrones and Dihydrofurans
The molecule has been implicated in studies focusing on the copper(I)-catalyzed synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. This represents a novel three-component reaction involving propargyl alcohols, aldehydes, and amines, highlighting the compound's role in facilitating innovative synthetic pathways for producing biologically relevant structures (Snieckus, 2015).
Propiedades
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIVCIXJIIIBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


